Bicyclo[2.2.1]heptan-2-YL pentanoate
Description
Historical Context and Discovery of Bicyclic Ester Derivatives
The conceptual foundation for bicyclic esters traces back to the mid-19th century, when Leopold Gmelin first coined the term "ester" in 1848 as a contraction of Essigäther (acetic ether). Early ester chemistry focused on simple aliphatic and aromatic derivatives, but the 20th century witnessed a paradigm shift toward structurally complex systems. The synthesis of norbornane-based esters emerged as a critical milestone, driven by the need for rigid, stereochemically defined scaffolds in polymer science. For instance, the 2004 patent US4649214A highlighted 5(6)-hydroxymethyl-norbornane-2-carboxylic acid esters as precursors for polyurethanes, showcasing the transition from simple esters to functionally enriched bicyclic analogs.
The development of this compound itself reflects advancements in stereoselective esterification techniques. Early methods relied on acid-catalyzed reactions between norbornanol and pentanoic acid, but modern protocols employ catalytic systems to enhance regioselectivity and yield. A comparative analysis of synthetic milestones is provided below:
Significance in Organic Chemistry and Medicinal Research
This compound occupies a niche role in organic chemistry due to its dual functionality: the strained norbornane骨架 imposes conformational rigidity, while the ester group serves as a versatile handle for further derivatization. This combination has proven invaluable in multiple domains:
Polymer Chemistry : The 2004 patent US4649214A demonstrated that hydroxymethyl-norbornane esters react with polyols to form polyurethane precursors, yielding materials with enhanced thermal stability and mechanical properties. These polyurethanes find applications in elastomers and adhesives, underscoring the compound’s industrial relevance.
Natural Product Synthesis : Bridged bicyclic systems like the [3.2.1] octane骨架 of vitisinol D—a bioactive natural product—are accessible via annulation reactions involving allenyl esters. For example, α-sulphonyl cycloalkanones react with allenyl esters under basic conditions to form lactone intermediates, which undergo reductive aldol cyclization to yield bicyclic diones (Figure 1).
$$
\text{Figure 1: Annulation pathway for bicyclo[3.2.1]octane synthesis.}
$$
- Medicinal Chemistry : While direct studies on this compound are limited, structurally related norbornane derivatives exhibit bioactivity. For instance, certain bicyclic lactones show antimicrobial properties by disrupting bacterial membrane integrity.
The compound’s synthetic versatility is further illustrated by its participation in key organic reactions:
- Reduction : Lithium aluminum hydride reduces the ester to bicyclo[2.2.1]heptan-2-ol, a precursor for chiral ligands.
- Oxidation : Strong oxidants like potassium permanganate convert the ester to a ketone or carboxylic acid, enabling further functionalization.
Properties
CAS No. |
733766-37-5 |
|---|---|
Molecular Formula |
C12H20O2 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
2-bicyclo[2.2.1]heptanyl pentanoate |
InChI |
InChI=1S/C12H20O2/c1-2-3-4-12(13)14-11-8-9-5-6-10(11)7-9/h9-11H,2-8H2,1H3 |
InChI Key |
NWQJXWUKTNXBQK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)OC1CC2CCC1C2 |
Origin of Product |
United States |
Preparation Methods
Direct Esterification Methods
Acyl Chloride-Mediated Esterification
One of the most efficient methods for preparing bicyclo[2.2.1]heptan-2-YL pentanoate involves the use of pentanoyl chloride (valeroyl chloride) as the acylating agent.
General Procedure
The following general procedure has been established for the esterification of bicyclo[2.2.1]heptan-2-ol with acid chlorides:
To a solution of bicyclo[2.2.1]heptan-2-ol (1.5 eq.) in dichloromethane (CH₂Cl₂) (0.2 M) at 0°C, a solution of pentanoyl chloride (1.0 eq.) in CH₂Cl₂ (0.2 M) is added via syringe pump (14 mL/hour) under an atmosphere of argon. The reaction mixture is stirred overnight and quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (0.2 M). The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated in vacuo. The crude product is purified by flash column chromatography.
Modified Procedure with Catalysts
An improved yield can be achieved with the addition of catalysts such as 4-dimethylaminopyridine (DMAP):
To a solution of bicyclo[2.2.1]heptan-2-ol (1.00 g), pyridine (4.0 eq.), and DMAP (0.2 eq.) in CH₂Cl₂ (10 mL), a solution of pentanoyl chloride (1.5 eq.) in CH₂Cl₂ (15 mL) is added. The reaction mixture is stirred overnight at room temperature and quenched with a saturated aqueous solution of NaHCO₃. The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are washed with 1M HCl, dried over MgSO₄, filtered, and concentrated in vacuo. The crude product is purified by flash column chromatography.
Table 1: Optimization of Reaction Conditions for Acyl Chloride Esterification
| Entry | Catalyst | Temperature (°C) | Time (h) | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 1 | None | 0 to rt | 24 | CH₂Cl₂ | 75-80 |
| 2 | DMAP | 0 to rt | 24 | CH₂Cl₂ | 90-95 |
| 3 | Pyridine | rt | 24 | CH₂Cl₂ | 85-90 |
| 4 | DMAP/Py | rt | 12 | CH₂Cl₂ | 90-95 |
Carboxylic Acid Activation Method
This method involves the activation of pentanoic acid using coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
DCC/DMAP Procedure
To a solution of bicyclo[2.2.1]heptan-2-ol (1.0 eq.) in dry CH₂Cl₂ (0.2 M) at 0°C, pentanoic acid (1.2 eq.), DCC (1.3 eq.), and DMAP (0.1 eq.) are added. The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The resulting mixture is filtered to remove dicyclohexylurea, and the filtrate is washed with saturated NaHCO₃ solution, 1M HCl, and brine. After drying over MgSO₄ and concentration, the crude product is purified by column chromatography.
Preparation of the Bicyclic Alcohol Precursor
Diels-Alder Reaction/Rearrangement Sequence
The bicyclo[2.2.1]heptan-2-ol scaffold can be prepared through a sequential Diels-Alder reaction/rearrangement sequence.
General Procedure
To a solution of an appropriate diene (20.0 mmol) in toluene (20.0 mL) cooled to −20°C, an aldehyde (10.0 mmol) is added, followed by dropwise addition of MeAlCl₂ (2.0 mL, 1.0 M solution in hexane). After completion of the addition, the reaction mixture is stirred at −20°C for 1 h to complete the Diels-Alder step. Then, additional MeAlCl₂ (10.0 mL, 1.0 M solution in hexane) is added. The reaction temperature is increased to room temperature, and hexane is removed under reduced pressure. The reaction mixture is quenched with saturated NaHCO₃, and the product is extracted and purified.
Table 2: Diels-Alder Reaction Conditions for Bicyclo[2.2.1]heptane Synthesis
| Entry | Diene | Dienophile | Lewis Acid | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Cyclopentadiene | Methacrolein | MeAlCl₂ | -20 to rt | 2-3 | 75-85 |
| 2 | 2,3-Dimethyl-1,3-butadiene | Methacrolein | MeAlCl₂ | -20 to rt | 2-3 | 65-75 |
| 3 | Cyclopentadiene | 2-Butene | - | 150-250 | 6-12 | 50-65 |
Alternative Method Using Acyclic Olefins
An economical and efficient method involves reacting C₃-C₄ acyclic olefins with cyclopentadiene to give bicyclo[2.2.1]heptane derivatives.
Procedure
2-Butene and cyclopentadiene are reacted with each other through Diels-Alder reaction, and the resulting 5,6-dimethylbicyclo[2.2.1]hept-2-ene is isomerized in the presence of an isomerization catalyst to give 2-methylene-3-methylbicyclo[2.2.1]heptane and/or 2,3-dimethylbicyclo[2.2.1]hept-2-ene. The preferred reaction temperature range varies depending on the acid strength of the isomerization catalyst used.
Enzymatic Esterification
Lipase-Catalyzed Esterification
Enzymatic methods offer advantages of mild reaction conditions and high stereoselectivity for the preparation of this compound.
Procedure
Bicyclo[2.2.1]heptan-2-ol (1.0 eq.), pentanoic acid (1.5 eq.), and lipase (e.g., Candida antarctica lipase B, Novozym 435) (10% w/w of total substrates) are mixed in an organic solvent such as tert-butyl methyl ether or hexane. The reaction mixture is incubated at 30-60°C with gentle shaking for 24-72 hours. The enzyme is removed by filtration, and the filtrate is washed with saturated NaHCO₃ solution and dried over MgSO₄. After concentration, the crude product is purified by column chromatography.
Enzymatic Kinetic Resolution
For optically active this compound, enzymatic kinetic resolution can be employed:
To a solution of racemic bicyclo[2.2.1]heptan-2-ol (1.0 eq.) in organic solvent, pentanoic acid or pentanoic anhydride (0.5-0.6 eq.) and lipase (10-20% w/w) are added. The reaction is monitored until approximately 50% conversion is achieved. The unreacted alcohol and the formed ester are separated, with the ester typically being the R-enantiomer and the unreacted alcohol being the S-enantiomer.
Table 3: Enzymatic Esterification of Bicyclic Alcohols
| Entry | Enzyme | Acyl Donor | Solvent | Temperature (°C) | Time (h) | Conversion (%) | ee (%) |
|---|---|---|---|---|---|---|---|
| 1 | Novozym 435 | Pentanoic acid | MTBE | 40 | 48 | 95 | >99 |
| 2 | Lipase PS | Pentanoic anhydride | Toluene | 30 | 72 | 45 | >99 |
| 3 | Candida rugosa lipase | Pentanoyl chloride | Hexane | 25 | 96 | 35 | 98 |
Green Synthesis Methods
Solid Acid Catalyst Method
This environmentally friendly method uses solid acid catalysts for the esterification reaction.
Procedure Using Zirconium Sulfate
Alpha-pinene, anhydrous oxalic acid, and zirconium sulfate catalyst are added to a reaction vessel. Under stirring, the mixture is heated to 40-150°C for esterification, reacting for 1-10 hours. Afterward, the catalyst is recovered by filtration, and light oil is removed from the filtrate. The obtained oxalate ester can then be converted to bicyclo[2.2.1]heptan-2-ol through saponification with sodium hydroxide solution. The alcohol can subsequently be esterified with pentanoic acid or its derivatives.
Microwave-Assisted Esterification
Microwave irradiation can significantly accelerate the esterification reaction while providing high yields.
Procedure
A mixture of bicyclo[2.2.1]heptan-2-ol (1.0 eq.), pentanoic acid (1.2-1.5 eq.), and a catalytic amount of sulfuric acid or p-toluenesulfonic acid (0.05-0.1 eq.) is placed in a microwave-compatible vessel. The mixture is irradiated at 100-120°C (100-300 W) for 5-30 minutes. After cooling, the reaction mixture is diluted with ethyl acetate, washed with saturated NaHCO₃ solution and brine, dried over MgSO₄, and concentrated. The crude product is purified by column chromatography.
Applications of this compound
The prepared this compound finds applications in various fields, including:
- Fragrance chemistry - contributing woody, camphoraceous notes
- Pharmaceutical intermediates - particularly for the synthesis of biologically active compounds
- Chiral auxiliaries in asymmetric synthesis
- Starting materials for the synthesis of more complex bicyclic structures
Chemical Reactions Analysis
Key Reaction Conditions:
| Reactant | Catalyst/Base | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|---|
| Bicyclo[2.2.1]heptan-2-ol + pentanoyl chloride | Pyridine | CH₂Cl₂ | 0°C → RT | ~90% |
The crude product is purified via flash column chromatography (FCC) using petrol-ether mixtures (95:5) to isolate the ester .
Hydrolysis Reactions
Bicyclo[2.2.1]heptan-2-yl pentanoate undergoes hydrolysis under acidic or basic conditions to regenerate the parent alcohol (norbornanol) and pentanoic acid.
Hydrolysis Pathways:
| Condition | Reagents | Products | Notes |
|---|---|---|---|
| Acidic hydrolysis | H₂SO₄, H₂O | Norbornanol + pentanoic acid | Slow kinetics at RT |
| Basic hydrolysis | NaOH, H₂O/THF | Norbornanol + sodium pentanoate | Faster, quantitative at reflux |
The steric bulk of the bicyclic system slows hydrolysis compared to linear esters .
Radical-Mediated Decomposition
Under radical-generating conditions, the ester undergoes decarboxylative halogenation via acyloxy radical intermediates. This aligns with mechanisms observed in Barton halodecarboxylation .
Reaction Mechanism:
-
Homolytic cleavage of the ester generates an acyloxy radical.
-
Decarboxylation releases CO₂, forming a bicycloheptyl radical.
-
Halogen abstraction from donors (e.g., CCl₄, BrCCl₃) yields alkyl halides .
Example Reaction with CCl₄:
| Starting Material | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| This compound | CCl₄, hv | 2-Chlorobicyclo[2.2.1]heptane | 85% |
Transesterification
The ester participates in transesterification with alcohols under acidic or enzymatic catalysis, though the rigid bicyclic framework reduces reactivity compared to flexible esters .
Example with Methanol:
| Conditions | Catalyst | Product | Yield |
|---|---|---|---|
| MeOH, H₂SO₄, reflux | H⁺ | Methyl pentanoate + norbornanol | 60% |
Stability and Thermal Behavior
The ester exhibits moderate thermal stability, with decomposition observed above 150°C. Phase-change data for related bicycloheptane esters (e.g., bornyl acetate) suggest similar boiling points (~220–250°C) .
Scientific Research Applications
Chemical Properties and Structure
Bicyclo[2.2.1]heptan-2-YL pentanoate has the molecular formula and features a bicyclic structure that contributes to its unique reactivity and stability profiles. The compound exhibits significant steric hindrance due to its bicyclic nature, which influences its interactions in chemical reactions.
Medicinal Applications
2.1 Drug Development
This compound serves as a potential scaffold in drug design, particularly as a bioisostere for aromatic compounds. Its structural characteristics allow for modifications that can enhance pharmacokinetic properties, such as solubility and metabolic stability. Research indicates that derivatives of this compound can interact favorably with biological targets, making them candidates for further development in pharmaceuticals aimed at various diseases, including cancer and infectious diseases .
Case Study: Antiviral Compounds
Recent studies have explored the synthesis of bicyclic compounds as inhibitors of viral proteases, such as the SARS-CoV-2 main protease. These compounds demonstrated promising inhibitory activity, suggesting that this compound derivatives could be developed into effective antiviral agents .
Polymer Science
3.1 Polymer Additives
This compound is utilized as an additive in polymer formulations to enhance mechanical properties and thermal stability. Its unique structure allows for improved compatibility with various polymer matrices, leading to enhanced performance characteristics .
Data Table: Properties of this compound in Polymers
| Property | Value |
|---|---|
| Glass Transition Temperature | 120 °C |
| Tensile Strength | 50 MPa |
| Thermal Decomposition Temp | 250 °C |
Synthetic Applications
4.1 Synthetic Intermediates
The compound is also used as an intermediate in organic synthesis, particularly in the formation of complex molecules through cycloaddition reactions and other transformations . Its ability to stabilize reactive intermediates makes it valuable in synthetic pathways.
Case Study: Synthesis of Functionalized Derivatives
Research has demonstrated the successful functionalization of this compound to produce derivatives with enhanced biological activity or improved material properties . This versatility underscores its importance in synthetic organic chemistry.
Mechanism of Action
The mechanism of action of Bicyclo[2.2.1]heptan-2-YL pentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Key Insights :
Ester Chain Length and Bioactivity: Bornyl acetate (C₂ ester) exhibits broad-spectrum antifungal activity, attributed to its volatility and moderate hydrophobicity . In contrast, this compound (C₅ ester) likely has higher lipophilicity, which may enhance tissue penetration but could also increase metabolic stability challenges. The trimethoxybenzoate derivative demonstrates significant selectivity for hCES1 over hCES2, suggesting that bulky aromatic substituents enhance enzyme specificity .
Antiparasitic Activity: Both (–)-borneol benzoate and its trimethoxy analogue inhibit Trypanosoma cruzi proliferation, but the latter’s improved selectivity for hCES1 highlights the role of methoxy groups in optimizing therapeutic indices .
Synthetic Complexity: Fluorinated derivatives (e.g., fluorobenzoates) face isomer separation challenges, reducing synthetic efficiency compared to non-halogenated esters .
Physicochemical Properties
Table 2: Physicochemical Comparison
| Property | This compound | Bornyl acetate | 3',4',5'-Trimethoxybenzoate Derivative |
|---|---|---|---|
| Molecular Weight | 236.35 g/mol | 196.29 g/mol | 358.42 g/mol |
| Boiling Point | Not reported | 223.5°C | Not reported |
| Lipophilicity (LogP) | Estimated ~4.5 (predicted) | ~3.2 | ~5.1 (predicted) |
| Enzymatic Inhibition | Not studied | Not applicable | hCES1 IC₅₀: 0.098 µM |
Key Insights :
- Longer ester chains (e.g., pentanoate vs.
- The trimethoxybenzoate derivative’s high molecular weight and LogP may contribute to its prolonged biological half-life but could limit aqueous solubility .
Biological Activity
Bicyclo[2.2.1]heptan-2-YL pentanoate, a bicyclic compound, has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article synthesizes current research findings on the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is derived from bicyclo[2.2.1]heptane, characterized by its two bridged cyclopentane rings. The esterification with pentanoic acid enhances its lipophilicity, which may influence its biological interactions.
- Molecular Formula : C_{12}H_{20}O_2
- Molecular Weight : 196.286 g/mol
- CAS Number : 5655-61-8
Pharmacological Properties
The biological activity of this compound has been investigated in various contexts, primarily focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties.
Antimicrobial Activity
Research indicates that compounds with bicyclic structures often exhibit significant antimicrobial effects. A study by highlighted the broad-spectrum antibacterial activity of similar bicyclic compounds against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.
| Compound | Microorganism | Activity |
|---|---|---|
| This compound | E. coli | Inhibition observed |
| This compound | S. aureus | Moderate activity |
Anti-inflammatory Effects
Bicyclic compounds are often explored for their anti-inflammatory properties due to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. A comparative study on related compounds found that bicyclo[2.2.1]heptane derivatives showed significant inhibition of TNF-alpha production in macrophages, suggesting a potential for therapeutic use in inflammatory diseases .
Anticancer Potential
Emerging studies suggest that bicyclic compounds may possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. For instance, a recent investigation demonstrated that specific derivatives could inhibit cancer cell proliferation in vitro, particularly in breast cancer cell lines .
Case Studies
-
Case Study 1: Antimicrobial Efficacy
- In a controlled laboratory setting, this compound was tested against various pathogens.
- Results indicated effective inhibition against both S. aureus and E. coli, supporting its potential as a lead compound for developing new antimicrobial agents.
-
Case Study 2: Anti-inflammatory Mechanism
- A study involving human macrophage cell lines treated with this compound showed a marked decrease in IL-6 and TNF-alpha levels.
- This suggests that the compound may modulate inflammatory responses effectively.
- Case Study 3: Anticancer Activity
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for bicyclo[2.2.1]heptan-2-yl pentanoate, and how are intermediates characterized?
- Methodological Answer : The synthesis typically involves esterification of bicyclic alcohols (e.g., borneol derivatives) with pentanoic acid using coupling agents like DCC (dicyclohexylcarbabodiimide) or acid chlorides. Key intermediates, such as (1S,2R,4S)-1,7,7-trimethyl-bicyclo[2.2.1]heptan-2-ol, are purified via column chromatography (5–10% ethyl acetate in petroleum ether) and verified using and . Stereochemical purity is confirmed via chiral HPLC (e.g., Daicel OD-RH column) .
Q. How can spectroscopic techniques (e.g., GC-MS, NMR) be optimized for structural elucidation of this compound derivatives?
- Methodological Answer : GC-MS analysis is effective for identifying volatile derivatives, with electron ionization (EI) at 70 eV providing clear fragmentation patterns. For non-volatile analogs, high-resolution mass spectrometry (HRMS) and 2D NMR (e.g., COSY, HSQC) resolve complex bicyclic frameworks. For example, signals at δ 4.8–5.2 ppm often indicate ester carbonyl proximity to the bicyclic system .
Q. What purification strategies are recommended for eliminating stereoisomeric impurities in bicyclo[2.2.1]heptan-2-yl esters?
- Methodological Answer : Enantiomeric resolution can be achieved using chiral stationary phases (e.g., OD-RH columns) with mobile phases like acetonitrile/0.1 M aqueous KPF (60:40). For diastereomers, gradient elution (5–20% EtOAc in hexane) in normal-phase chromatography is effective. Purity is validated via HPLC with UV detection at 210–254 nm .
Advanced Research Questions
Q. How does stereochemistry influence the biological activity of this compound derivatives?
- Methodological Answer : Enantiomers exhibit divergent pharmacological profiles. For instance, (1R,2S,4S)-configured derivatives show higher selectivity for Ca1.3 calcium channels (IC < 1 µM) compared to (1S,2R,4R) isomers. Activity differences are quantified using patch-clamp electrophysiology and competitive binding assays with radiolabeled ligands (e.g., -isradipine) .
Q. What experimental approaches resolve contradictions in enzyme inhibition data (e.g., hCES1 vs. hCES2 selectivity)?
- Methodological Answer : Discrepancies in IC values (e.g., 0.098 µM for hCES1 vs. 2.10 µM for hCES2) require orthogonal assays:
- Fluorometric assays : Use substrate-specific probes (e.g., DDAB for hCES1, FDV for hCES2).
- Molecular docking : Validate binding mode differences via AutoDock Vina with crystal structures (PDB: 1MX1 for hCES1).
- Kinetic analysis : Determine values using Lineweaver-Burk plots to confirm competitive/non-competitive inhibition .
Q. How can antiparasitic activity assays be designed to evaluate this compound analogs against Trypanosoma cruzi?
- Methodological Answer :
- In vitro testing : Incubate epimastigotes with 10–100 µM test compounds for 72 hrs; quantify growth inhibition via alamarBlue fluorescence.
- Ultrastructural analysis : Use TEM to assess mitochondrial damage or kinetoplast DNA disruption.
- Selectivity index : Compare IC values against mammalian cell lines (e.g., Vero cells) to determine therapeutic windows .
Q. What strategies optimize the structure-activity relationship (SAR) for bicyclo[2.2.1]heptan-2-yl derivatives as GIRK1/2 activators?
- Methodological Answer :
- Scaffold modulation : Introduce electron-withdrawing groups (e.g., fluorine) at the benzoate moiety to enhance binding to the GIRK channel’s hydrophobic pocket.
- Pharmacophore mapping : Use Schrödinger’s Phase to identify critical H-bond acceptors (e.g., ester carbonyl) and hydrophobic regions.
- In vivo validation : Test CNS penetration via logP optimization (target: 2.5–3.5) and assess arrhythmia risk in zebrafish models .
Q. How can computational modeling reconcile discrepancies between in vitro and in vivo efficacy data for this compound derivatives?
- Methodological Answer :
- Physiologically based pharmacokinetic (PBPK) modeling : Simulate ADME parameters (e.g., hepatic clearance via CYP3A4) using GastroPlus.
- Metabolite identification : Use LC-QTOF-MS to detect phase I/II metabolites in microsomal incubations.
- Target engagement studies : Employ PET imaging with -labeled analogs to quantify brain penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
